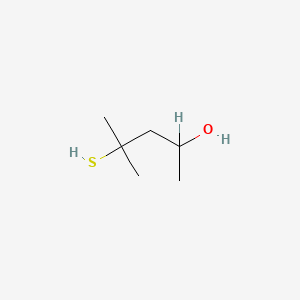

4-Mercapto-4-methyl-2-pentanol

Description

Significance of Polyfunctional Thiols in Organic Chemistry and Biochemistry

Thiols, organic compounds containing a sulfhydryl (-SH) group, are the sulfur analogs of alcohols. wikipedia.org This substitution of a sulfur atom for an oxygen atom results in distinct chemical properties, including a lower boiling point compared to alcohols of similar molecular weight and a characteristic strong odor. wikipedia.orgbritannica.com Polyfunctional thiols, which possess one or more additional functional groups, are of particular interest due to their diverse reactivity and widespread presence in biological systems and industrial applications. ebsco.comsigmaaldrich.com

In biochemistry, the thiol group of the amino acid cysteine is crucial for the structure and function of proteins and enzymes through the formation of disulfide bonds. ebsco.com In organic synthesis, the nucleophilic nature of the thiol group allows it to participate in a variety of chemical reactions. ebsco.com Polyfunctional thiols are recognized as potent aroma-active compounds, contributing significantly to the scent profiles of many fruits, foods, and beverages. researchgate.net

Overview of 4-Mercapto-4-methyl-2-pentanol as a Thiol-Alcohol Compound

This compound, with the chemical formula C₆H₁₄OS, is a secondary alcohol and a thiol. nih.govchemicalbook.com This bifunctionality, possessing both a hydroxyl (-OH) and a sulfhydryl (-SH) group, allows for a range of chemical reactions. cymitquimica.com It is recognized for its distinct aroma profile, which is described as floral and fruity. nih.govchemicalbook.com This compound is a colorless to pale yellow liquid and is soluble in water and ethanol. nih.govfao.org

The presence of both functional groups makes it a valuable intermediate in organic synthesis. chemicalbull.comtargetmol.com It is particularly noted for its application as a flavoring agent in the food industry. nih.govontosight.ai

Chemical and Physical Properties of this compound

The distinct characteristics of this compound are defined by its specific chemical and physical properties.

Physical Properties

This compound typically appears as a clear, colorless to pale yellow liquid. nih.govchemicalbook.com It possesses a characteristic floral and fruity aroma. nih.govchemicalbook.com

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄OS | nih.gov |

| Molecular Weight | 134.24 g/mol | nih.govtargetmol.com |

| Boiling Point | 50.00 to 51.00 °C @ 1.00 mm Hg | nih.gov |

| Specific Gravity | 1.154 to 1.158 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.463 to 1.468 @ 20.00 °C | nih.govthegoodscentscompany.com |

| Flash Point | 163.00 °F TCC (72.78 °C) | thegoodscentscompany.com |

| Solubility | Soluble in water and ethanol | nih.govscent.vn |

Chemical Identity

| Identifier | Value | Source(s) |

| CAS Number | 31539-84-1 | nih.govscent.vn |

| FEMA Number | 4158 | nih.govontosight.ai |

| JECFA Number | 1669 | nih.govfao.org |

Synthesis and Formation

The synthesis of this compound can occur through various chemical pathways. One notable formation mechanism involves the 1,4-addition of hydrogen sulfide (B99878) to α,β-unsaturated aldehydes or ketones. This type of reaction has been observed to lead to the formation of similar polyfunctional thiols during fermentation processes, such as in the production of beer. acs.org For instance, research suggests that 4-mercapto-4-methyl-2-pentanone (B33688), a related compound, can be formed through the addition of hydrogen sulfide to mesityl oxide. acs.org The synthesis of this compound is a key process for its use in various industrial applications.

Applications in Flavor Chemistry

The primary application of this compound lies in the flavor and fragrance industry. chemicalbull.comontosight.ai Its unique aroma profile makes it a valuable component in the creation of complex flavor profiles.

Role as a Flavoring Agent

This compound is used in trace amounts to impart or enhance specific flavor characteristics in food products. chemicalbull.com It is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 4158, indicating its approval for use as a flavoring agent. nih.govontosight.ai The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and found no safety concern at current levels of intake when used as a flavouring agent. nih.gov

Contribution to Food and Beverage Aroma

Polyfunctional thiols are known to be key "aroma-impacting" odorants in a variety of foods and beverages, including wine and beer. researchgate.net While specific research on the direct contribution of this compound to the aroma of various foods is ongoing, the established role of similar polyfunctional thiols highlights its potential importance. For example, related compounds like 4-mercapto-4-methyl-2-pentanone (4MMP) are known to contribute blackcurrant and box tree notes to wines. mdpi.com The presence of this compound and other polyfunctional thiols in beer has been confirmed through specific extraction and analysis techniques. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-sulfanylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBQLLMYSACLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953521 | |

| Record name | 4-Methyl-4-sulfanylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless to pale yellow liquid; Floral, fruity aroma | |

| Record name | (+\/-)-4-Mercapto-4-methyl-2-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1657/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

50.00 to 51.00 °C. @ 1.00 mm Hg | |

| Record name | (+/-)-4-Mercapto-4-methyl-2-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | (+\/-)-4-Mercapto-4-methyl-2-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1657/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.154-1.158 | |

| Record name | (+\/-)-4-Mercapto-4-methyl-2-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1657/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

31539-84-1 | |

| Record name | 4-Mercapto-4-methyl-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31539-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercapto-4-methyl-2-pentanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031539841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4-sulfanylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MERCAPTO-4-METHYLPENTAN-2-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MERCAPTO-4-METHYL-2-PENTANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG884YY7A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+/-)-4-Mercapto-4-methyl-2-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 4 Mercapto 4 Methyl 2 Pentanol and Its Derivatives

Development of Carbon-Sulfur Bond Formation Strategies

The introduction of a sulfur atom onto an alkyl framework is a foundational step in the synthesis of thiols. For alcohol-containing molecules like 4-mercapto-4-methyl-2-pentanol, these strategies must be compatible with the hydroxyl group or utilize it as a synthetic handle.

The conversion of alcohols to thiols is a common transformation in organic synthesis. ias.ac.in While direct reaction of an alcohol is often difficult, it can be converted into a more reactive intermediate. One established method involves the reaction of an alkyl alcohol with thiourea (B124793) in the presence of a strong acid like hydrobromic acid. wikipedia.org This forms an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired thiol. ias.ac.inwikipedia.org This two-step, one-pot process works well for primary alcohols and can be adapted for secondary and tertiary structures. wikipedia.org

Another approach is the direct, high-temperature reaction of alcohols with hydrogen sulfide (B99878) (H₂S) over a heterogeneous catalyst. ias.ac.in Industrial preparations often use catalytic blends, such as cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) on an alumina (B75360) support, to facilitate the reaction. ias.ac.in While effective for producing primary thiols, secondary and tertiary alcohols are prone to dehydration under these conditions, leading to the formation of alkene byproducts. ias.ac.in

A milder alternative is the Mitsunobu reaction, which activates an alcohol for substitution with inversion of stereochemistry. beilstein-journals.org In this method, the alcohol reacts with a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like DIAD or DEAD) to form an activated O-phosphinite leaving group. beilstein-journals.org Subsequent reaction with a sulfur nucleophile, such as thioacetic acid, produces a thioester, which can then be hydrolyzed to the final thiol. ias.ac.in

Table 1: Comparison of General Thiolation Methods for Alcohols This table provides a summary of common methods for converting alcohols to thiols.

| Method | Reagents | Intermediate | Key Features |

|---|

| Thiourea Method | 1. Thiourea, HBr 2. NaOH or KOH | Isothiouronium Salt | Works well for primary and secondary alcohols; often a one-pot procedure. wikipedia.org | | Catalytic Thiolation | H₂S, Metal Catalyst (e.g., CoMo/Alumina) | N/A (Direct) | High temperature/pressure; suitable for industrial scale; risk of dehydration for secondary/tertiary alcohols. ias.ac.in | | Mitsunobu Reaction | Phosphine, Azodicarboxylate, Thioacetic Acid | O-Phosphinite | Mild conditions; proceeds with inversion of stereochemistry; forms a thioester intermediate requiring hydrolysis. ias.ac.inbeilstein-journals.org |

Stereoselective Synthesis of this compound Enantiomers

This compound has two chiral centers, meaning it can exist as four distinct stereoisomers. The synthesis of single, optically pure enantiomers is critical, as different stereoisomers often exhibit distinct biological and sensory properties. tum.deacs.org

Asymmetric catalysis employs chiral catalysts to control the stereochemical outcome of a reaction, producing an excess of one enantiomer. For molecules with tertiary alcohol or thiol centers, several catalytic strategies have been developed. Chiral N,N'-dioxide-scandium(III) complexes, for instance, have proven highly efficient in catalyzing the asymmetric ring-opening of cyclopropyl (B3062369) ketones with various nucleophiles, including thiols and alcohols, yielding products with high enantiomeric excess (up to 95% ee). nih.gov

Phosphine-catalyzed asymmetric γ-addition reactions represent another advanced strategy. rsc.org This method can be used with pronucleophilic compounds like 5H-thiazol-4-ones, which react with electrophiles to generate chiral intermediates that can be converted into optically enriched tertiary thioethers and alcohols. rsc.org Such approaches provide a framework for the enantioselective construction of the challenging tertiary thiol stereocenter present in this compound. rsc.org

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and selectivity under mild conditions. nih.govnih.gov This "green chemistry" approach is well-suited for producing chiral molecules. nih.gov

In nature, 4-mercapto-4-methyl-2-pentanone (B33688) (the ketone precursor to the target alcohol) is released from a non-volatile precursor, S-cysteine-4-mercapto-4-methyl-2-pentanone (cys-4MMP). mdpi.com This conversion is catalyzed by carbon-sulfur β-lyase enzymes found in various yeasts and bacteria. mdpi.com

The subsequent and crucial step—the stereoselective reduction of the prochiral ketone (4-mercapto-4-methyl-2-pentanone) to the chiral alcohol (this compound)—can be achieved with high enantioselectivity using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.gov These enzymes are widely used in the pharmaceutical industry to produce single-enantiomer alcohols from ketones. nih.govmdpi.com By selecting an appropriate enzyme (either (R)- or (S)-selective), the desired stereoisomer of the alcohol can be synthesized with excellent enantiomeric purity. nih.gov

Table 2: Biocatalytic Steps for Chiral this compound Production This table outlines the enzymatic reactions involved in producing the chiral alcohol from its biological precursor.

| Step | Reaction | Enzyme Class | Substrate | Product |

|---|---|---|---|---|

| 1 | β-elimination | Carbon-Sulfur Lyase (e.g., β-lyase) | cys-4MMP | 4-Mercapto-4-methyl-2-pentanone |

| 2 | Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | 4-Mercapto-4-methyl-2-pentanone | (R)- or (S)-4-Mercapto-4-methyl-2-pentanol |

When a non-stereoselective synthesis is performed, a racemic mixture (a 50:50 mix of enantiomers) is produced. Kinetic resolution is a common technique to separate these enantiomers. This process involves using a chiral catalyst or enzyme that reacts at a different rate with each enantiomer.

Lipases are frequently used for the kinetic resolution of racemic alcohols and their derivatives. acs.org For example, the enzymatic resolution of a racemic precursor, such as 4-acetylthio-2-pentanone, can be achieved using a lipase (B570770) like Porcine Pancreatic Lipase (PPL). tum.de The lipase selectively hydrolyzes the acetylthio group of one enantiomer, leaving the other enantiomer unreacted. acs.org The resulting mixture of the product (a mercaptan) and the unreacted acetylthio-ketone can then be separated by standard chromatographic methods. acs.org This approach has been successfully applied to homologous series of mercapto-alkanones and provides a viable route to obtaining enantioenriched forms of this compound precursors. tum.deacs.org

Precursor Synthesis for Biologically Derived this compound

The key biological precursor to this compound is its cysteine conjugate, S-(4-methyl-2-pentanone)-L-cysteine, often abbreviated as cys-4MMP. mdpi.com This non-volatile compound is found in nature, such as in certain grape varieties, and is later converted into the volatile aroma compound by microbial enzymes during fermentation. mdpi.com

The chemical synthesis of this precursor is a crucial step for research and potential biotechnological production. The synthesis involves the direct coupling of L-cysteine with 4-methyl-3-penten-2-one (mesityl oxide) or its saturated analogue, 4-methyl-2-pentanone, via a Michael addition reaction. mdpi.com The reaction is typically carried out in an aqueous medium under controlled pH conditions. The resulting cys-4MMP conjugate can be isolated and purified using column chromatography and its structure confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). mdpi.com

Table 3: Synthesis of the Cysteine-Conjugate Precursor (cys-4MMP) This table summarizes the typical laboratory synthesis of cys-4MMP.

| Parameter | Details |

|---|---|

| Reactants | L-cysteine, 4-methyl-3-penten-2-one (Mesityl Oxide) |

| Reaction Type | Michael (1,4-conjugate) Addition |

| Solvent | Aqueous medium |

| Conditions | Controlled pH (often neutral) |

| Purification | Column Chromatography |

| Validation | NMR, High-Resolution Mass Spectrometry |

Chemical Reactivity and Mechanistic Studies of 4 Mercapto 4 Methyl 2 Pentanol

Investigation of Reaction Mechanisms in Organic Transformations

The chemical behavior of 4-Mercapto-4-methyl-2-pentanol is dictated by the presence of its two primary functional groups: a thiol (-SH) and a secondary alcohol (-OH). The interplay of these groups, along with the influence of the methyl substituents, gives rise to a variety of reaction pathways. Mechanistic studies on analogous mercapto-alcohols provide a framework for understanding the potential transformations of this compound. These reactions are fundamental in its application as an intermediate in the synthesis of more complex molecules. researchgate.netresearchgate.net

The principal mechanistic pathways involving this compound include oxidation, nucleophilic substitution, and intramolecular cyclization. Each of these transformations proceeds through distinct intermediates and transition states, which are influenced by reaction conditions such as the choice of solvent, temperature, and catalyst.

Oxidation Reactions:

The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide, can facilitate the formation of a disulfide bond, yielding 4,4'-(disulfanediyl)bis(4-methylpentan-2-ol). This reaction proceeds through a thiyl radical intermediate. The mechanism involves the initial oxidation of the thiol to a thiyl radical, followed by the coupling of two thiyl radicals to form the disulfide. masterorganicchemistry.com

The secondary alcohol group can also be oxidized to a ketone, 4-mercapto-4-methyl-2-pentanone (B33688), using stronger oxidizing agents like chromic acid or potassium permanganate. The generally accepted mechanism for the oxidation of secondary alcohols by chromic acid involves the formation of a chromate (B82759) ester intermediate. This is followed by the rate-determining step of a base-catalyzed E2 elimination, where a proton is abstracted from the carbon bearing the alcohol, leading to the formation of the ketone and a reduced chromium species.

A study on the oxidation of secondary perfumery alcohols using nicotinium dichromate found that the reaction rate is influenced by steric factors and the isomeric characteristics of the alcohol. ijlpr.com The thermodynamic parameters, such as Gibbs free energy, entropy, and enthalpy of activation, can be determined to further elucidate the transition state of the reaction. ijlpr.com

Table 1: Plausible Oxidation Reactions of this compound

| Reaction Type | Oxidizing Agent | Product | General Mechanistic Pathway |

| Thiol Oxidation | Iodine (I₂) | 4,4'-(Disulfanediyl)bis(4-methylpentan-2-ol) | Formation of thiyl radical followed by radical coupling. |

| Alcohol Oxidation | Chromic Acid (H₂CrO₄) | 4-Mercapto-4-methyl-2-pentanone | Formation of a chromate ester intermediate followed by E2 elimination. |

Nucleophilic Substitution Reactions:

The thiol group of this compound can act as a nucleophile. After deprotonation by a base to form the more nucleophilic thiolate anion, it can participate in SN2 reactions with alkyl halides to form thioethers. masterorganicchemistry.com For example, the reaction of this compound with methyl iodide in the presence of a base like sodium hydride would proceed via an SN2 mechanism to yield 4-(methylthio)-4-methyl-2-pentanol. The reaction involves a backside attack of the thiolate on the electrophilic carbon of the alkyl halide, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com

Intramolecular Cyclization:

Under certain conditions, this compound can undergo intramolecular cyclization. This reaction is facilitated by the proximity of the nucleophilic thiol group and the electrophilic carbon of the alcohol (or a derivative). For instance, in the presence of a strong acid, the alcohol can be protonated to form a good leaving group (water). The thiol can then act as an internal nucleophile, attacking the carbon bearing the leaving group to form a cyclic sulfide (B99878). In the case of this compound, this would lead to the formation of a substituted tetrahydrothiophene (B86538) ring. Studies on the intramolecular cyclization of ω-mercapto and ω-amino alcohols have shown that these unimolecular reactions are often thermodynamically and kinetically favored, particularly for the formation of five- to seven-membered rings. researchgate.net

Table 2: Potential Nucleophilic and Cyclization Reactions

| Reaction Type | Reagents | Product | General Mechanistic Pathway |

| Nucleophilic Substitution (SN2) | Alkyl Halide, Base | Thioether | Deprotonation to thiolate followed by backside attack on alkyl halide. |

| Intramolecular Cyclization | Strong Acid | Tetrahydrothiophene derivative | Protonation of alcohol, formation of leaving group, and intramolecular nucleophilic attack by thiol. |

Addition to Unsaturated Systems:

The thiol group of this compound can also undergo addition reactions to unsaturated systems, such as alkenes and alkynes, in what is known as a thiol-ene reaction. This reaction can be initiated by radicals or catalyzed by light. The mechanism typically involves the formation of a thiyl radical, which then adds to the double or triple bond of the unsaturated compound. This is followed by a hydrogen abstraction from another thiol molecule to propagate the radical chain and form the final product. Research on the addition of mercaptoalcohols to vinylsiloxanes under visible light has demonstrated the feasibility of this type of reaction without the need for a catalyst or initiator. researchgate.net

Detailed kinetic studies and computational modeling would be necessary to fully elucidate the specific reaction rates and transition state energies for these transformations involving this compound. Such research would provide valuable insights into optimizing reaction conditions for its use in organic synthesis.

Spectroscopic and Computational Characterization of 4 Mercapto 4 Methyl 2 Pentanol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about connectivity, functional groups, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

For 4-mercapto-4-methyl-2-pentanol, which has two chiral centers at the C2 and C4 positions, four stereoisomers exist as two pairs of enantiomers (diastereomers). The diastereomers, often designated as syn and anti pairs, will exhibit distinct NMR spectra. The chemical shifts (δ) and coupling constants (J) of the protons, particularly H-2 and the methylene (B1212753) protons at C-3, are sensitive to the relative stereochemistry.

In a study of homologous 4-mercapto-2-alkanols, the diastereomeric ratios were successfully determined by comparing the integration of well-resolved signals in the ¹H NMR spectrum, particularly for the protons at the C-2 and C-4 positions. nih.gov It is expected that for this compound, the chemical shift of the H-2 proton and the protons of the methyl group at C-1 would differ between the syn and anti diastereomers due to their different chemical environments. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning all proton and carbon signals unequivocally. nih.gov

A predicted ¹H NMR spectrum for (+/-)-4-mercapto-4-methyl-2-pentanol is available in the Human Metabolome Database, which can serve as a reference for experimental studies. chemeo.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Source: Predicted data from the Human Metabolome Database)

| Atom | Predicted Chemical Shift (ppm) |

| H on C1 | 1.15 |

| H on C2 | 3.82 |

| H on C3 (a) | 1.58 |

| H on C3 (b) | 1.72 |

| H on C5 (gem-dimethyl) | 1.31 |

| H on SH | 1.63 |

This table is based on predicted data and may differ from experimental values.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₆H₁₄OS, the expected molecular weight is approximately 134.24 g/mol . nih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 134. Alkanethiols generally exhibit more prominent molecular ion peaks compared to their alcohol counterparts. thegoodscentscompany.com The fragmentation of this compound would likely proceed through several characteristic pathways for secondary alcohols and thiols. researchgate.netchegg.comchemicalbook.com

Common fragmentation pathways include:

α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group or the thiol group. For this compound, α-cleavage next to the C2 hydroxyl group could lead to the loss of a propylthiol radical to form a fragment at m/z 45, or the loss of a methyl radical to form a fragment at m/z 119. Cleavage adjacent to the C4 thiol group could result in the loss of an ethyl alcohol radical or a methyl radical.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation for alcohols, which would result in a peak at m/z 116. chegg.com

Loss of H₂S: The elimination of a hydrogen sulfide (B99878) molecule (34 amu) is a characteristic fragmentation for thiols, leading to a peak at m/z 100.

GC-MS data available from PubChem for (+-)-4-mercapto-4-methyl-2-pentanol confirms the presence of fragment ions that can be attributed to these pathways. nih.gov

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. While experimental IR and Raman spectra for this compound are not widely published, the expected characteristic absorption bands can be inferred from the spectra of closely related compounds such as 4-methyl-2-pentanol (B46003) and 4-mercapto-4-methyl-2-pentanone (B33688). nih.govchegg.com

The key functional groups in this compound are the hydroxyl (-OH) group and the thiol (-SH) group.

O-H Stretching: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.

S-H Stretching: A weaker and sharper absorption band is expected in the region of 2550-2600 cm⁻¹ in both the IR and Raman spectra, corresponding to the S-H stretching vibration of the thiol group.

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ will be due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretching: A strong band in the IR spectrum between 1000 and 1260 cm⁻¹ will correspond to the C-O stretching vibration of the secondary alcohol.

C-S Stretching: A weaker absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-S stretching vibration.

A detailed vibrational analysis, often supported by computational calculations, would be necessary to assign all the bands in the fingerprint region (below 1500 cm⁻¹) which arise from various bending and skeletal vibrations.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 (weak, sharp) |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 |

| Secondary Alcohol (C-O) | C-O Stretch | 1000 - 1260 |

| Thiol (C-S) | C-S Stretch | 600 - 800 |

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into the properties of molecules, complementing experimental data. Quantum chemical calculations and molecular modeling can be used to predict molecular structures, energies, and spectroscopic properties.

Quantum Chemical Calculations of Electronic Structure

While no specific quantum chemical calculations have been published for this compound, methods such as Density Functional Theory (DFT) are widely used to investigate the electronic structure of thiol-containing compounds. dergipark.org.trresearchgate.networldscientific.commdpi.com Such calculations can provide valuable information about the molecule's geometry, bond energies, and electronic properties.

For this compound, DFT calculations could be employed to:

Optimize the geometry of the different stereoisomers to obtain their most stable three-dimensional structures.

Calculate the bond dissociation energies, for instance, of the C-S, S-H, C-O, and O-H bonds, to understand their relative stabilities. dergipark.org.tr

Determine the distribution of electron density and map the electrostatic potential to identify reactive sites within the molecule.

Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm structural assignments.

Commonly used DFT functionals for such studies include B3LYP, M06-2X, and PBE0, often paired with basis sets like 6-31G(d,p) or larger to achieve a good balance between accuracy and computational cost. dergipark.org.trworldscientific.com

Conformational Analysis and Energetic Stability of Stereoisomers

The presence of multiple single bonds in this compound allows for a variety of conformations due to rotation around these bonds. Conformational analysis aims to identify the most stable conformations (rotamers) and to determine the energy barriers between them. This is particularly important for understanding the behavior of the different stereoisomers.

For the different diastereomers (syn and anti), computational analysis would reveal the most stable conformers for each and their relative energies. This information is crucial for understanding which conformations are most likely to be present at a given temperature and how this might influence the molecule's reactivity and spectroscopic properties.

Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters is a powerful tool in the structural elucidation of molecules, offering a complementary approach to experimental data. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to forecast its spectral characteristics, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are valuable for confirming experimental findings and for the identification of the compound in complex mixtures.

Predicted spectroscopic data for this compound is available through databases such as the Human Metabolome Database (HMDB). For instance, predicted ¹H and ¹³C NMR spectra, as well as Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns, have been computationally generated. hmdb.cahmdb.cahmdb.ca

The predicted GC-MS spectrum, calculated for a 70eV positive ionization, provides a theoretical fragmentation pattern that can be compared against experimental mass spectra to aid in identification. hmdb.ca It is important to note that these are predicted spectra and serve as a guide, with further experimental evidence required for definitive identification. hmdb.ca

Similarly, predicted ¹H and ¹³C NMR spectra, often calculated for a specific solvent like D₂O and at a particular frequency (e.g., 700 MHz for ¹H NMR), offer insights into the chemical environment of the protons and carbon atoms within the molecule. hmdb.cahmdb.ca These predictions can help in assigning peaks in experimentally obtained NMR spectra.

The following table summarizes the types of predicted spectroscopic data available for this compound:

| Spectroscopic Technique | Prediction Details | Source |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Predicted spectrum (Non-derivatized), 70eV, Positive ionization | HMDB hmdb.ca |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Predicted 1D spectrum (700 MHz, D₂O) | HMDB hmdb.ca |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Predicted 1D spectrum (500 MHz, D₂O) | HMDB hmdb.ca |

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways and the analysis of transition states for the formation and reactions of this compound are crucial for understanding its synthesis and chemical behavior. While specific computational studies on the reaction mechanisms of this exact alcohol are not extensively documented in the public domain, insights can be drawn from related compounds and general reaction mechanisms.

The synthesis of this compound and similar mercapto-alcohols often involves a multi-step process. A common synthetic route for the homologous series of 4-mercapto-2-alkanols involves the Michael-type addition of a thiol-containing reagent, such as thioacetic acid, to an α,β-unsaturated ketone precursor (in this case, 4-methyl-3-penten-2-one). tum.de This is followed by the reduction of the ketone group to a secondary alcohol. tum.de

The key steps in this proposed pathway are:

Michael Addition: The conjugate addition of a nucleophilic sulfur species to the carbon-carbon double bond of the α,β-unsaturated ketone. This reaction proceeds through a transition state where the new carbon-sulfur bond is being formed.

Reduction: The subsequent reduction of the carbonyl group to a hydroxyl group. This can be achieved using various reducing agents, and the stereochemical outcome can be influenced by the choice of reagent and reaction conditions.

Computational chemistry, particularly DFT calculations, can be instrumental in analyzing these reaction pathways. For instance, in the study of the related compound 4-mercapto-4-methyl-2-pentanone, DFT calculations have been used to predict protonation states and transition states that influence reactivity. Such calculations can determine the energy barriers for each step of the reaction, identify the most stable intermediates, and predict the geometry of the transition states.

The 1,4-addition of hydrogen sulfide to α,β-unsaturated ketones present in sources like wort during fermentation has been suggested as a potential natural formation pathway for the related compound 4-mercapto-4-methyl-2-pentanone. researchgate.net A similar pathway could be hypothesized for this compound, potentially involving the subsequent enzymatic reduction of the ketone.

A summary of the likely reaction steps and the role of computational analysis is presented below:

| Reaction Step | Description | Role of Computational Analysis |

| Michael Addition | Nucleophilic addition of a sulfur-containing group to an α,β-unsaturated ketone. | Calculation of transition state energies, determination of reaction stereoselectivity. |

| Carbonyl Reduction | Conversion of the ketone functional group to a secondary alcohol. | Modeling the interaction with reducing agents, predicting the stereochemistry of the alcohol product. |

Biochemical Pathways and Biological Relevance of 4 Mercapto 4 Methyl 2 Pentanol

Microbial Biotransformation and Enzymatic Release Mechanisms

The formation of volatile thiols, including 4-mercapto-4-methyl-2-pentanol, is largely dependent on the metabolic activities of yeasts and certain bacteria during fermentation. These microorganisms possess the enzymatic machinery necessary to release the aromatic thiol from a non-volatile precursor.

The primary pathway for the formation of this compound involves its corresponding ketone, 4-mercapto-4-methyl-2-pentanone (B33688) (4MMP). This ketone exists in a non-volatile, odorless form in sources like grape juice, bound to the amino acid cysteine. nih.govresearchgate.net This precursor, known as a cysteine-S-conjugate (cys-4MMP), serves as a reservoir for the potential aroma compound. mdpi.com The formation of this conjugate can occur when compounds like mesityl oxide react with cysteine. vulcanchem.com The release of the volatile thiol from this bound state is a critical step in the development of certain aromas. nih.gov

The key enzymatic step in the release of the volatile thiol is the cleavage of the carbon-sulfur bond in the cysteine-S-conjugate precursor. mdpi.com This reaction is catalyzed by enzymes known as cysteine-S-conjugate β-lyases (EC 4.4.1.13). researchgate.netmdpi.comresearchgate.net These enzymes are found in various yeasts, such as Saccharomyces cerevisiae, and bacteria. mdpi.commdpi.com The β-lyase activity effectively liberates the aroma-active thiol, 4-mercapto-4-methyl-2-pentanone (4MMP), from its cys-4MMP precursor. mdpi.comresearchgate.net The efficiency of this release can vary significantly among different microbial strains, indicating that the selection of yeast or bacteria can greatly influence the final aroma profile of a fermented product. nih.gov

Table 1: Microbial Strains and Their Role in Thiol Release

| Microorganism | Enzyme/Activity | Function | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae (Wine Yeast) | β-Lyase | Cleaves cysteine-S-conjugate precursor to release 4-mercapto-4-methyl-2-pentanone (4MMP). | nih.govmdpi.commdpi.com |

| Shewanella putrefaciens | β-Lyase | Exhibits high β-lyase activity, showing efficient conversion of cys-4MMP to 4MMP. | mdpi.com |

| Lactobacillus spp. | β-Lyase | Demonstrates β-lyase activity for releasing volatile sulfur compounds. | mdpi.com |

| Eubacterium limosum | β-Lyase | Cell-free extracts show β-lyase activity on S-cysteine conjugates, releasing volatile thiols. | researchgate.net |

Presence and Sensory Significance in Natural Products

This compound is a potent odorant with a distinct aroma profile. chemicalbook.com Its sensory characteristics are generally described as floral and fruity, with specific notes of grapefruit and lemon. femaflavor.orgparchem.comnih.gov In Sauvignon blanc wine, it contributes a citrus peel-like aroma. imreblank.ch The presence of this compound, along with its ketone precursor (4MMP), is crucial for the typical aroma of grapefruit juice. tum.de The interaction of these thiols with other volatile compounds creates the complex and recognizable bouquet of the foods and beverages in which they are found. researchgate.net

Table 2: Occurrence and Aroma Profile of this compound

| Natural Product | Associated Aroma Descriptors | Reference |

|---|---|---|

| Sauvignon blanc Wine | Citrus peel-like, floral, fruity | imreblank.ch |

| Grapefruit Juice | Grapefruit, lemon, part of the overall "grapefruit/sulfury" aroma group | nih.govfemaflavor.orgparchem.comnih.gov |

| General | Floral, fruity, black currant | chemicalbook.comfemaflavor.orgnih.gov |

Interactions with Biological Systems

Ligand Functionality in Biomedical Applications

Recent research has highlighted the potential of this compound (4MMP) as a ligand in the development of biomedical nanomaterials. Specifically, it has been used to functionalize gold nanoclusters (GNCs), enhancing their therapeutic properties.

The thiol group of 4MMP allows it to act as a stabilizing ligand for gold nanoclusters. These 4MMP-stabilized GNCs have demonstrated significant potential in biomedical applications, particularly due to their antimicrobial properties. The ligand plays a crucial role in the interaction of the nanoclusters with biological membranes.

Antimicrobial Potency of Ligand-Stabilized Nanoclusters

Gold nanoclusters stabilized with this compound have shown notable antimicrobial activity, especially against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

Research has demonstrated that by combining 4MMP with a thiolated zwitterionic ligand, the resulting gold nanoclusters (4MMP-GNCs) exhibit enhanced antibacterial effects. mdpi.com The strategic use of 4MMP as a "bulky" thiol ligand can induce a conformational change in the gold nanoclusters, for instance from Au₂₅(SR)₁₈ to Au₂₃(SR)₁₆ species, which has been shown to possess superior antibacterial potency against MRSA, with a minimal inhibitory concentration (MIC) as low as 2 μg/mL. thegoodscentscompany.com

These 4MMP-GNCs have been effective in treating MRSA-induced keratitis in animal models, promoting a significantly accelerated recovery of the cornea. thegoodscentscompany.com The mechanism of action involves the disruption of the bacterial cell envelope, as observed through electron microscopy, which shows blebbing on the cell surface. mdpi.com

The following table summarizes the antimicrobial efficacy of 4MMP-stabilized gold nanoclusters against MRSA.

| Nanomaterial | Target Organism | Key Finding | Reference |

| 4MMP-GNC | MRSA | Enhanced antibacterial effect compared to GNCs with other ligands. | mdpi.com |

| Au₂₃(SR)₁₆ (with 4MMP) | MRSA | Superior antibacterial potency with a low MIC of 2 μg/mL. | thegoodscentscompany.com |

| 4MMP-GNC | MRSA | Effective in treating MRSA-induced keratitis in mice. | thegoodscentscompany.com |

Applications of 4 Mercapto 4 Methyl 2 Pentanol in Advanced Chemical Sciences

Utilization in Organic Synthesis as a Versatile Building Block.ontosight.aitargetmol.comchemicalbull.com

4-Mercapto-4-methyl-2-pentanol serves as a key intermediate in organic synthesis. chemicalbull.com Its dual reactivity, stemming from the thiol and alcohol functional groups, allows for its participation in a range of chemical reactions, including nucleophilic substitutions and as a reducing agent. cymitquimica.com This versatility makes it a valuable precursor for creating more complex chemical structures. ontosight.ai

Precursor for Complex Molecule Construction

The structural framework of this compound makes it an important starting material in the synthesis of a variety of organic compounds. targetmol.com It is utilized in the production of specialty chemicals and as a reagent in laboratory settings. cymitquimica.com Its application extends to the synthesis of pharmaceuticals and agrochemicals, highlighting its significance in the chemical industry. ontosight.ai The presence of both a thiol and a hydroxyl group within the same molecule allows for sequential or selective reactions, providing a strategic advantage in the construction of complex molecular architectures.

A related compound, 4-mercapto-4-methyl-2-pentanone (B33688), which shares a similar carbon skeleton, is known to be a precursor to aroma compounds. mdpi.com For instance, the cysteine-conjugate of 4-mercapto-4-methyl-2-pentanone can be synthesized and subsequently converted to the potent aroma compound. mdpi.com This illustrates the role of the core chemical structure in generating valuable derivatives.

Design of Chiral Auxiliaries and Ligands

The development of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. While direct research on this compound as a chiral auxiliary is not extensively documented in the provided results, the principles of using chiral building blocks are well-established. Chiral compounds derived from natural sources or synthesized with specific stereochemistry are frequently employed as auxiliaries or ligands to guide the stereochemical outcome of a reaction. sciencenet.cn

The structural features of this compound, being a chiral molecule itself (with a stereocenter at the carbon bearing the hydroxyl group), suggest its potential for such applications. Chiral ligands are crucial in catalysis, for example, in hydrogenation and hydride reduction reactions, to achieve high enantioselectivity. sciencenet.cn The dual functionality of this compound could allow for its attachment to a metal center through the thiol group, while the chiral hydroxyl group could influence the steric environment around the catalytic site, thereby directing the stereoselective formation of the product.

Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The interactions between these molecules are governed by non-covalent bonds. The design of synthetic receptors capable of recognizing and binding specific guest molecules is a central theme in this field.

Design of Thiol-Functionalized Receptors and Host Structures

Thiol-functionalized molecules are of interest in the construction of receptors and host structures in supramolecular chemistry. The thiol group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, and can also be used to anchor the receptor to a surface. While the direct application of this compound in designing such receptors is not explicitly detailed in the search results, the principles of using thiol-containing building blocks are relevant. For instance, mercapto-functionalized bicyclic orthoesters have been used in the synthesis of dendrimers, which are highly branched, tree-like molecules that can act as host structures. ethernet.edu.et

Materials Science and Nanotechnology Applications

The unique properties of this compound have found a significant niche in the burgeoning fields of materials science and nanotechnology, particularly in the synthesis and functionalization of nanomaterials.

Ligand for Atomically Precise Gold Nanoclusters

A notable application of this compound is its use as a ligand in the synthesis of atomically precise gold nanoclusters (GNCs). whiterose.ac.ukresearchgate.net These nanoclusters are of great interest due to their unique size-dependent electronic and optical properties. The thiol group of this compound readily binds to the surface of gold atoms, stabilizing the nanocluster and influencing its final structure and properties.

Recent research has demonstrated that by controlling the ratio of this compound (abbreviated as 4MMP) and another thiolated ligand, a zwitterionic ligand known as C5, the conformation of the resulting gold nanocluster can be precisely controlled. whiterose.ac.ukresearchgate.net Specifically, by increasing the feed ratio of 4MMP, the gold nanocluster conformation can be shifted from Au₂₅ to Au₂₃. whiterose.ac.uk This change in the atomic structure of the nanocluster leads to a significant alteration of its properties. For example, the Au₂₃ nanocluster capped with 4MMP exhibits dramatically enhanced antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to the free ligands. whiterose.ac.uksemanticscholar.org This highlights the critical role of this compound in tuning the functionality of these advanced nanomaterials for biomedical applications. semanticscholar.org

The synthesis of these dual-ligand GNCs involves mixing a gold precursor, such as chloroauric acid tetrahydrate, with the desired ratio of the two ligands, followed by reduction with a reducing agent like sodium borohydride. whiterose.ac.uk The resulting nanoclusters can be characterized by various techniques, including UV-vis spectroscopy, which shows a characteristic blue shift in the absorption peak as the proportion of 4MMP increases, indicating the change in nanocluster size and conformation. whiterose.ac.ukresearchgate.net

Surface Functionalization in Nanomaterial Design

The strategic application of this compound (4MMP) in the surface functionalization of nanomaterials, particularly gold nanoclusters (GNCs), highlights its significant role in tuning the physicochemical properties and enhancing the functionality of these advanced materials. The thiol group (-SH) of 4MMP serves as a robust anchor for covalent attachment to the surface of gold nanoparticles, a principle widely employed in the creation of self-assembled monolayers (SAMs). This surface modification is not merely a passive coating but an active strategy to control the composition, structure, and ultimately, the behavior of the nanomaterial.

Recent research has demonstrated a sophisticated use of this compound in a dual-ligand strategy to precisely control the conformation of gold nanoclusters. researchgate.netwhiterose.ac.uk In these studies, 4MMP was used in conjunction with a thiolated zwitterionic ligand (C5) to synthesize dual-ligand-capped GNCs. whiterose.ac.uk The steric hindrance provided by the two methyl groups on the carbon atom adjacent to the thiol in 4MMP plays a crucial role in influencing the final structure of the nanocluster. whiterose.ac.uk

By systematically varying the feed ratio of this compound to the co-ligand, researchers have been able to induce a conformational change in the gold nanoclusters from Au25(SR)18 to Au23(SR)16, where 'SR' represents the thiolated ligands. whiterose.ac.uksemanticscholar.org This transformation is a significant achievement in the bottom-up design of nanomaterials with atomically precise characteristics. The ability to control the nanocluster's conformation by adjusting the ligand ratio opens up new avenues for creating materials with tailored properties. whiterose.ac.uk

The functionalization with this compound and the resulting conformational change have been extensively characterized using various analytical techniques. These analyses provide concrete evidence of the successful surface modification and its impact on the nanomaterial's properties.

Characterization of Gold Nanoclusters Functionalized with this compound

| 4MMP Feed Ratio (%) | Mean Size (nm) | UV-vis Absorption Peak (nm) |

| 0 | 1.28 | ~700 |

| 100 | 1.15 | ~600 |

This table presents data showing how increasing the feed ratio of this compound (4MMP) during the synthesis of dual-ligand-capped gold nanoclusters (GNCs) affects their physical properties. As the 4MMP ratio increases, the mean size of the GNCs slightly decreases, and the characteristic UV-vis absorption peak exhibits a significant blue shift, indicating a change in the nanocluster's electronic structure and conformation from Au25 to Au23. researchgate.netwhiterose.ac.uk

Detailed research findings have shown that as the feed ratio of this compound increases from 0% to 100%, the characteristic absorption peak of the GNCs in the UV-vis spectrum undergoes a blue shift from approximately 700 nm to 600 nm. researchgate.netwhiterose.ac.uk This spectral shift is a clear indicator of a gradual change in the GNC conformation. researchgate.net Furthermore, transmission electron microscopy (TEM) has revealed a corresponding slight decrease in the mean size of the nanoclusters, from 1.28 nm to 1.15 nm, with the increasing 4MMP feed ratio. researchgate.net Proton Nuclear Magnetic Resonance (¹H NMR) analysis has further corroborated these findings by confirming the direct relationship between the amount of 4MMP introduced in the synthesis and the amount incorporated onto the GNC surface. researchgate.net

The significance of this surface functionalization strategy extends beyond the ability to control the physical structure of the nanomaterial. The resulting Au23(SR)16 nanoclusters, formed at a high 4MMP ratio, have demonstrated remarkably enhanced antimicrobial properties compared to the original Au25(SR)18 clusters and the free ligands themselves. whiterose.ac.uksemanticscholar.org This demonstrates that the surface functionalization with this compound can activate or amplify the biological activity of the nanomaterial, a finding with substantial implications for the development of new therapeutic agents. whiterose.ac.uk

Analytical Methodologies for Detection and Quantification of 4 Mercapto 4 Methyl 2 Pentanol

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for separating 4MMPL from intricate sample matrices, enabling its subsequent identification and quantification. Both gas and liquid chromatography, coupled with various detectors, are employed to analyze this volatile thiol. mdpi.comnih.gov

Gas chromatography-olfactometry (GC-O) is a powerful technique for screening odor-active molecules in complex volatile mixtures. wisc.edumdpi.com It utilizes the human nose as a highly sensitive detector for compounds eluting from the GC column, allowing for the specific identification of aroma-impact compounds, even those present at concentrations below the detection limits of instrumental detectors. wisc.edupfigueiredo.org

The principle of GC-O involves splitting the effluent from the GC column between a conventional detector (like a Flame Ionization Detector, FID, or Mass Spectrometer, MS) and a sniffing port. mdpi.compfigueiredo.org A trained assessor, or a panel of assessors, sniffs the eluate from the port and records the time and description of any perceived odors. mdpi.com This allows for the direct correlation of a specific aroma with a chromatographic peak. For potent thiols, the human olfactory system can demonstrate greater sensitivity than even specialized sulfur-selective detectors or mass spectrometers. nih.gov

GC-O has been instrumental in identifying key odorants in various food and beverage products. mdpi.com For instance, early GC-O analysis of Sauvignon Blanc wine extracts revealed a specific odor zone described as "blackcurrant bud," which was later identified as being contributed by a compound related to 4MMPL, 4-mercapto-4-methyl-2-pentanone (B33688) (4MMP). wisc.edu This highlights the technique's effectiveness in pinpointing the most sensorially relevant compounds in a complex aroma profile. pfigueiredo.org

Table 1: Key Aspects of GC-O for Thiol Analysis

| Feature | Description | Relevance to 4-Mercapto-4-methyl-2-pentanol |

| Principle | Effluent from the GC column is split between a chemical detector (MS, FID) and a sniffing port for sensory evaluation by a human assessor. mdpi.com | Enables direct correlation of the specific aroma of 4MMPL with its chromatographic peak. |

| Sensitivity | The human nose can be more sensitive to certain potent odorants, like thiols, than instrumental detectors. nih.gov | Allows for the detection of 4MMPL at or below its extremely low odor detection threshold. |

| Selectivity | Differentiates between hundreds of volatile compounds to identify only those that are odor-active. pfigueiredo.org | Focuses analysis on sensorially relevant compounds like 4MMPL, filtering out non-odorous matrix components. |

| Application | Widely used for aroma profiling of foods and beverages, such as wine, to identify key flavor contributors. wisc.edumdpi.com | Crucial for understanding the contribution of 4MMPL to the overall aroma of products like wine. |

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and selective platform for the quantitative analysis of trace-level compounds. rsc.org While volatile thiols are traditionally analyzed by GC, LC-MS offers a viable alternative, especially after converting the volatile analyte into a non-volatile derivative. nih.govfrontiersin.org This approach circumvents issues related to the poor chromatographic behavior of free thiols. nih.gov

For the analysis of 4MMPL and other thiols, a derivatization step is typically required to enhance their retention on reversed-phase LC columns and improve ionization efficiency for MS detection. mdpi.comacs.org Derivatizing reagents react with the thiol group to form a more stable, less volatile, and more easily ionizable product. frontiersin.org For example, 4,4'-dithiodipyridine (DTDP) has been used to derivatize thiols, yielding products with increased hydrophobicity and a stronger affinity for protonation, which enhances the signal in positive-ion electrospray ionization (ESI) MS. frontiersin.org This allows for the quantification of thiols at the ng/L level. frontiersin.org

High-resolution mass spectrometry (HRMS) combined with LC can further enhance selectivity by providing highly accurate mass measurements, which helps to differentiate the target analyte from co-eluting matrix interferences. researchgate.netresearchgate.net The combination of chromatographic separation with the high sensitivity and selectivity of MS/MS makes LC-MS a powerful tool for the accurate quantification of 4MMPL in complex samples like wine and other beverages. acs.org

Table 2: Comparison of LC-MS Methodologies for Thiol Analysis

| Method | Derivatizing Agent | Key Features | Limit of Quantification (LOQ) Examples | Source(s) |

| HPLC-MS/MS | 4,4'-dithiodipyridine (DTDP) | Rapid reaction; derivatives isolated by Solid Phase Extraction (SPE); enhanced signal in positive ESI mode. | Enables quantification at ng/L levels. | frontiersin.orgacs.org |

| UPLC-MS/MS | 4,4'-dithiodipyridine (DTDP) | Provides diagnostic fragment ion for MS/MS; suitable for combined chemical and sensory analysis. | 0.003–0.037 µg/L for various thiols. | frontiersin.org |

| LC-HRMS | 2-phenyl-1,2-benzisoselenazol-3(2H)-one (Ebselen) | Derivatization and extraction can be performed simultaneously; provides high mass accuracy for identification. | Method successfully applied for screening volatile thiols in wine and beer. | researchgate.netacs.org |

| LC-ESI-MS | Monobromobimane (MBB) | Converts volatile thiols into non-volatile, fluorescent derivatives suitable for LC-ESI-MS analysis. | Successfully quantified 2-furanmethanethiol in coffee beans. | nih.govsemanticscholar.org |

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms called enantiomers. gcms.cz These enantiomers can possess different sensory properties, including distinct aromas and odor detection thresholds. adelaide.edu.au Therefore, to fully understand the sensory impact of 4MMPL, it is essential to separate and quantify each enantiomer individually. Chiral gas chromatography is the primary technique used for this purpose. ed.gov

Enantiomeric separation is achieved by using a chiral stationary phase (CSP) within the GC column. gcms.czed.gov These phases are themselves chiral and interact differently with the two enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation. ed.gov Cyclodextrin-based stationary phases are commonly used for the chiral separation of a wide range of compounds, including flavor and aroma molecules. gcms.cz

For example, a stable isotope dilution assay (SIDA) method using a chiral β-cyclodextrin GC column has been developed to quantify the enantiomers of a related compound, cis-2-methyl-4-propyl-1,3-oxathiane, in wine. Similarly, chiral HPLC methods have been developed for other key wine thiols, demonstrating the importance and feasibility of enantiomeric analysis in flavor chemistry. adelaide.edu.au Applying these principles to 4MMPL would involve developing a specific chiral GC method, likely using a derivatized cyclodextrin (B1172386) column, to resolve the (R)- and (S)-enantiomers and determine their respective concentrations and sensory contributions.

Sample Preparation and Enrichment Strategies for Thiol Analysis

Due to the low concentrations of 4MMPL and the complexity of food and beverage matrices, effective sample preparation is a critical prerequisite for successful analysis. mdpi.commdpi.com The primary goals are to isolate the thiol from interfering substances, enrich its concentration to a level detectable by the instrument, and protect the highly reactive sulfhydryl group from oxidation. nih.govmdpi.com

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. researchgate.netgcms.cz For thiols like 4MMPL, derivatization is often essential for GC and LC analysis. mdpi.com The process targets the reactive sulfhydryl (-SH) group to create a more stable, less polar, and more volatile derivative (for GC) or a derivative with a chromophore or enhanced ionizability (for LC). mdpi.comnih.govmdpi.com

Several reagents are available for thiol derivatization:

Pentafluorobenzyl bromide (PFBBr): This is a widely used alkylating agent that reacts with thiols to form stable derivatives with excellent properties for GC analysis, particularly with sensitive electron capture detection (ECD) or negative chemical ionization mass spectrometry (NICI-MS). mdpi.comnih.govunimi.it

Ethyl propiolate (ETP): This reagent offers a "greener" alternative to PFBBr and reacts with thiols via nucleophilic addition, yielding stable derivatives suitable for GC-MS analysis. nih.govmdpi.com

Methoximation: For thiols that also contain a ketone group, such as the related compound 4MMP, methoximation can be used to derivatize the carbonyl group. researchgate.net This prevents unwanted side reactions and can create specific, higher-mass fragments that facilitate MS detection. nih.gov

Maleimides and Alkyl Halides: Reagents such as N-substituted maleimides and iodoacetamides react specifically with the thiol group and can be used to introduce fluorescent or UV-active tags for HPLC analysis. nih.govthermofisher.com

The choice of derivatization reagent depends on the analytical technique, the sample matrix, and the specific properties of the thiol being analyzed. mdpi.comgcms.cz

Table 3: Common Derivatization Reagents for Thiol Analysis

| Reagent | Abbreviation | Reaction Type | Analytical Technique | Key Advantages | Source(s) |

| Pentafluorobenzyl bromide | PFBBr | Alkylation | GC-MS, GC-ECD | Forms stable, highly electrophilic derivatives; enhances sensitivity. | mdpi.comnih.govmdpi.com |

| Ethyl propiolate | ETP | Michael Addition | GC-MS | Simpler procedure compared to PFBBr; good for wine analysis. | nih.govmdpi.com |

| 4,4'-Dithiodipyridine | DTDP | Disulfide Exchange | LC-MS/MS | Increases hydrophobicity and proton affinity for enhanced ESI-MS signal. | frontiersin.orgacs.org |

| Monobromobimane | MBB | Alkylation | HPLC-Fluorescence, LC-MS | Forms fluorescent derivatives; converts volatile thiols to non-volatile products. | nih.govsemanticscholar.org |

| o-Methylhydroxylamine | - | Methoximation | GC-MS/MS | Specific for carbonyl groups; creates unique mass fragments for MS detection. | researchgate.netnih.gov |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile and semi-volatile compounds from various matrices. researchgate.net It utilizes a fused silica (B1680970) fiber coated with a sorbent material. The fiber is exposed to the sample (either directly or in the headspace above the sample), and analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. researchgate.net

Headspace SPME (HS-SPME) is particularly well-suited for analyzing volatile thiols like 4MMPL in complex liquid samples such as wine. mdpi.comnih.gov This technique minimizes matrix effects by exposing the fiber only to the vapor phase above the sample. The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time, temperature, and agitation. researchgate.net For thiol analysis, fiber coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed. mdpi.com

To improve sensitivity and selectivity, SPME can be combined with on-fiber derivatization, where the derivatizing agent is loaded onto the fiber before it is exposed to the sample headspace. mdpi.comresearchgate.net This allows for simultaneous extraction and derivatization, simplifying the workflow. mdpi.com For example, a method for quantifying key wine thiols, including a related compound 4MMP, involved extractive alkylation to form PFB derivatives, followed by evaporation and subsequent HS-SPME analysis, achieving detection limits in the low ng/L range. nih.govnih.govmdpi.com

Table 4: Parameters for HS-SPME Analysis of Volatile Thiols

| Parameter | Typical Conditions/Options | Effect on Extraction | Source(s) |

| Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB); DVB/Carboxen/PDMS | The choice of fiber affects the affinity for the target analytes. Mixed-phase fibers are often used for broad analyte coverage. | mdpi.comsuperchroma.com.tw |

| Extraction Mode | Headspace (HS) | Minimizes interference from non-volatile matrix components (sugars, acids). | mdpi.comnih.gov |

| Extraction Temperature | 55 - 70 °C | Higher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace and onto the fiber. | mdpi.commdpi.com |

| Extraction Time | 10 - 60 min | Longer times allow for more analyte to adsorb to the fiber, increasing sensitivity, until equilibrium is reached. | mdpi.commdpi.com |

| Derivatization | On-fiber or in-sample (e.g., with PFBBr) | Can be combined with SPME to improve analyte stability and chromatographic performance. | mdpi.comresearchgate.net |

Quantitative Analysis and Trace Level Detection in Complex Matrices

The quantitative analysis of this compound and related volatile sulfur compounds in complex matrices, such as alcoholic beverages, presents significant analytical challenges. These challenges stem from the compound's high reactivity, particularly the thiol group's susceptibility to oxidation, and its presence at trace concentrations (ng/L levels). researchgate.net Consequently, highly sensitive and selective analytical methodologies are required for accurate quantification. Methodologies often involve a combination of selective extraction and concentration techniques followed by advanced chromatographic and detection systems. researchgate.net

A prevalent strategy for the analysis of volatile thiols like this compound is the use of Gas Chromatography (GC) coupled with Mass Spectrometry (MS). nih.gov This combination offers excellent chromatographic resolution and the high sensitivity and specificity of mass spectrometry. nih.gov To overcome the challenges of trace-level detection, sample preparation techniques such as Solid Phase Microextraction (SPME) are frequently employed. nih.govnih.gov SPME is a solvent-free extraction method that can concentrate volatile compounds from a sample matrix, thereby enhancing detection sensitivity. jfda-online.com

Stable Isotope Dilution Assays (SIDA) are considered a gold standard for the accurate quantification of trace compounds in complex matrices. nih.govnih.gov This technique involves adding a known amount of a stable isotope-labeled version of the target analyte to the sample as an internal standard. researchgate.net Because the labeled standard has nearly identical chemical and physical properties to the analyte of interest, it can compensate for analyte losses during sample preparation and analysis, leading to highly accurate and precise results. researchgate.net

In the context of wine analysis, a method combining an automated derivatization procedure with SIDA-SPME-GC-MS/MS has been developed for the quantification of the related compound, 4-mercapto-4-methylpentan-2-one (4MMP). This method demonstrated excellent performance, allowing for quantification at trace levels with high reproducibility and accuracy. nih.gov While this method was optimized for the pentanone, the principles are highly relevant for the analysis of the pentanol (B124592) form due to their structural similarity.

Another approach involves a simultaneous derivatization and extraction step followed by liquid chromatography-high resolution mass spectrometry (LC-HRMS). ub.edu Derivatization of the thiol group can improve chromatographic behavior and detection sensitivity. This particular method was validated for a range of volatile thiols in wine and beer, demonstrating low limits of quantification. ub.edu

The choice of analytical methodology can be influenced by the specific matrix and the desired level of sensitivity. For instance, in the analysis of hops, a stable isotope dilution assay combined with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) has been utilized to quantify 4-mercapto-4-methylpentan-2-one. nih.gov

Below are tables summarizing the performance of various analytical methods used for the quantification of 4-mercapto-4-methyl-2-pentanone, which serve as a proxy for the analytical performance achievable for this compound in complex matrices.

Table 1: Performance of SIDA-SPME-GC-MS/MS for 4-Mercapto-4-methylpentan-2-one in Wine

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.19 ng/L | nih.gov |

| Reproducibility (RSD) | <15% | nih.gov |

| Accuracy (Recovery) | 102% | nih.gov |

Table 2: Performance of Derivatization/Extraction LC-HRMS for Various Thiols in Model Wine/Beer

| Parameter | Value Range | Reference |

| Limit of Quantification (LOQ) | 0.01 - 10 ng/L | ub.edu |

| Intra-day RSD | Generally <10% | ub.edu |

| Inter-day RSD | 10% - 30% | ub.edu |

| Recovery | 45% - 129% | ub.edu |

Table 3: Concentration Range of 4-Mercapto-4-methylpentan-2-one Detected in Hops

| Matrix | Concentration Range | Analytical Method | Reference |

| Hops | <1 - 114 µg/kg | SIDA with GC×GC-TOFMS | nih.gov |

Environmental Fate and Degradation of 4 Mercapto 4 Methyl 2 Pentanol

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the breakdown of chemical compounds by microorganisms and is a critical process in the removal of organic substances from the environment.

The biodegradation of 4-Mercapto-4-methyl-2-pentanol is likely to occur, although the rate and extent may be influenced by its chemical structure. Microorganisms are known to metabolize a wide variety of sulfur-containing organic compounds. caister.com The presence of both a hydroxyl and a thiol group may offer multiple points of enzymatic attack.

Microbial degradation of mercaptans can proceed through various pathways. For instance, some bacteria can oxidize the thiol group. microbiologyresearch.org The metabolism of methyl mercaptan by Hyphomicrobium EG involves a methyl mercaptan oxidase, which converts the compound to formaldehyde, sulfide (B99878), and hydrogen peroxide. microbiologyresearch.orgresearchgate.net While this is a specific example, it demonstrates the capability of microorganisms to break down mercaptans.

The tertiary structure of the carbon atom attached to the thiol group in this compound might present some steric hindrance to enzymatic attack compared to primary or secondary mercaptans. However, bacteria capable of degrading tertiary alcohols, such as tert-butyl alcohol, have been isolated, suggesting that microbial degradation of compounds with tertiary carbon centers is possible. nih.gov

It is plausible that the initial steps in the biodegradation of this compound could involve the oxidation of either the alcohol or the thiol group. Subsequent cleavage of the carbon-sulfur bond would release the sulfur, which can be assimilated by microorganisms or oxidized. The remaining carbon structure would likely be further metabolized through pathways for alcohol and alkane degradation.

| Microbial Process | Potential for this compound | Evidence from Related Compounds |